![molecular formula C15H18F3NO4 B048146 Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 486460-00-8](/img/structure/B48146.png)
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Übersicht
Beschreibung
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a solid compound used as an intermediate for the synthesis of sitagliptin, a medication for treating type 2 diabetes .
Synthesis Analysis
The synthesis of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid involves a multi-step process, including the preparation of Wittig reagent and Hoffmann rearrangement . The synthesis begins with the preparation of Wittig reagent and subsequent reaction with 2,4,5-trifluorobenzaldehyde, resulting in the desired product in high yields .Molecular Structure Analysis
The empirical formula of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is C15H18F3NO4, and its molecular weight is 333.31 .Chemical Reactions Analysis
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors, such as sitagliptin .Physical And Chemical Properties Analysis
Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a solid compound with a white-to-off-white color. It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃. The compound has a density of 1.292±0.06 g/cm3, according to predictions. It should be stored between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Sitagliptin
Sitagliptin Phosphate Synthesis: This compound is a key intermediate in the synthesis of Sitagliptin phosphate, a drug used to treat type 2 diabetes. The chiral β-amino acid moiety present in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement .
Asymmetric Hydrogenation
Chiral Intermediate Production: The compound serves as a chiral intermediate for asymmetric hydrogenation processes. This is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry .
Hofmann Rearrangement
Stereochemical Control: It is used in the Hofmann rearrangement process, which allows for the retention of stereochemistry when converting amides to amines. This is particularly useful in the synthesis of chiral drugs .
Chemical Education
Teaching Asymmetric Synthesis: Due to its role in various asymmetric synthesis processes, this compound is also valuable in academic settings, serving as a teaching tool for advanced organic chemistry and medicinal chemistry courses.
Each of these applications demonstrates the versatility and importance of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in scientific research and industry. Its role in the synthesis of Sitagliptin is particularly noteworthy, showcasing its contribution to significant advancements in diabetes treatment .
Wirkmechanismus
Target of Action
The primary target of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in the synthesis of Sitagliptin phosphate , a medication used for the treatment of type 2 diabetes . The compound plays a crucial role in the synthesis process, contributing to the chiral β-amino acid moiety present in Sitagliptin .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The chiral β-amino acid moiety present in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement . These key steps ensure the correct spatial arrangement of the atoms, which is crucial for the compound’s interaction with its target.
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin phosphate .
Result of Action
The result of the action of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the production of a key intermediate in the synthesis of Sitagliptin phosphate . This contributes to the overall efficacy of Sitagliptin phosphate as a therapeutic agent for type 2 diabetes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXCHGULMWHIO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428050 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
486460-00-8 | |
Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A1: Understanding the solubility of a compound, especially in pharmaceutical contexts, is crucial for various reasons. [] Firstly, it helps in designing efficient crystallization processes during drug development. By knowing how solubility changes with different solvents and temperatures, scientists can optimize purification and production methods. [] Secondly, solubility data is essential for understanding the bioavailability of a drug, as it dictates how well the compound dissolves in bodily fluids and becomes accessible for absorption. [] This information is particularly important for developing new drug formulations with improved absorption and efficacy.
Q2: What were the key findings of the study on Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid's solubility?
A2: The research primarily demonstrated that the solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid increases with rising temperatures in all tested solvents, including methanol, ethanol, propanol, n-butanol, ethyl acetate, tetrahydrofuran, and their mixtures. [] This positive correlation between temperature and solubility is a common observation for many solid solutes. The study also successfully applied and compared different thermodynamic models, including the modified Apelblat equation, to accurately predict the solubility of this compound in various solvent systems. [] This finding provides valuable tools for researchers to predict and manipulate the solubility of this compound for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.